molecular formula C15H20N6O6 B1682450 トラボデノソン CAS No. 871108-05-3

トラボデノソン

カタログ番号: B1682450
CAS番号: 871108-05-3
分子量: 380.36 g/mol
InChIキー: AQLVRTWKJDTWQQ-SDBHATRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トラボデノソンは、眼圧亢進症および原発性開放隅角緑内障の治療のために開発された有望な調査化合物です。それはアデノシンA1受容体に選択的に結合することによりアデノシンの作用を模倣し、これは細胞内シグナル伝達を引き起こし、マトリックスメタロプロテイナーゼ(MMP)、特にMMP-2の発現、分泌、活性化を増加させます。 この作用は細胞外マトリックスを再構築し、網状構造の細胞の機械的感受性を回復させ、網状構造を通る流出を増加させ、最終的に眼圧を低下させます .

科学的研究の応用

Trabodenoson has several scientific research applications, including:

作用機序

トラボデノソンは、アデノシンA1受容体に選択的に結合することにより、その効果を発揮します。この結合は、マトリックスメタロプロテイナーゼ(MMP)、特にMMP-2の発現、分泌、活性化を増加させる細胞内シグナル伝達経路を引き起こします。これらの酵素は、網状構造の細胞の細胞外マトリックスを再構築し、それらの機械的感受性を回復させ、網状構造を通る流出を増加させます。 これは眼圧の低下につながり、眼圧亢進症や原発性開放隅角緑内障の患者にとって有益です .

6. 類似の化合物との比較

トラボデノソンは、アデノシンA1受容体に対する高い選択性を持ち、他のアデノシン受容体アゴニストとは異なります。類似の化合物には以下が含まれます。

トラボデノソンの独自の作用機序とアデノシンA1受容体に対する高い選択性は、眼圧亢進症や原発性開放隅角緑内障の治療のための有望な候補となります .

生化学分析

Biochemical Properties

Trabodenoson plays a significant role in biochemical reactions by selectively binding to the adenosine A1 receptor. This interaction triggers intracellular signaling pathways that lead to the expression, secretion, and activation of matrix metalloproteinases, such as MMP-2 and MMP-14. These enzymes are involved in remodeling the extracellular matrix, which is crucial for maintaining the mechanosensitivity of trabecular meshwork cells and increasing outflow facility through the trabecular meshwork .

Cellular Effects

Trabodenoson has been shown to influence various cellular processes, particularly in trabecular meshwork cells. It increases the activity of matrix metalloproteinases, leading to enhanced extracellular matrix turnover. This results in improved outflow facility and reduced intraocular pressure. Additionally, trabodenoson affects cell signaling pathways by activating adenosine A1 receptors, which can modulate gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, trabodenoson exerts its effects by binding to adenosine A1 receptors with high selectivity. This binding initiates a cascade of intracellular events, including the activation of matrix metalloproteinases and the modulation of extracellular matrix components such as collagen IV and fibronectin. These changes contribute to the increased outflow facility and reduced intraocular pressure observed with trabodenoson treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trabodenoson have been observed to change over time. Topical administration of trabodenoson significantly lowers intraocular pressure over a period of up to 7 days. The outflow facility increases within 2 days of treatment and continues to improve with prolonged administration. The stability and degradation of trabodenoson, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of trabodenoson vary with different dosages in animal models. Studies have shown that higher concentrations of trabodenoson result in greater reductions in intraocular pressure. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects. In rodent models, trabodenoson has demonstrated neuroprotective effects, preserving retinal ganglion cells and optic nerve axons .

Metabolic Pathways

Trabodenoson is involved in metabolic pathways that include the activation of matrix metalloproteinases and the modulation of extracellular matrix components. It interacts with enzymes such as MMP-2 and MMP-14, which play a role in extracellular matrix turnover and trabecular meshwork rejuvenation. These interactions are crucial for maintaining intraocular pressure homeostasis .

Transport and Distribution

Trabodenoson exhibits high lipid solubility, which allows for efficient ocular penetration and distribution to target tissues with topical administration. It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in the trabecular meshwork. This distribution is essential for its therapeutic effects in lowering intraocular pressure .

Subcellular Localization

Trabodenoson is localized primarily in the trabecular meshwork cells, where it exerts its effects on extracellular matrix turnover and outflow facility. The compound’s high selectivity for adenosine A1 receptors ensures targeted action within specific cellular compartments. Post-translational modifications and targeting signals may direct trabodenoson to specific subcellular locations, enhancing its efficacy .

準備方法

トラボデノソンの合成には、プリンヌクレオシド骨格の調製と、目的のアデノシン受容体選択性を達成するためのその後の官能基化を含むいくつかのステップが含まれます。

    プリンヌクレオシド骨格の形成: このステップでは、プリン塩基とリボース糖の縮合が行われます。

    官能基化: 次に、骨格は、アデノシンA1受容体に対する選択性を高める特定の基を導入するために官能基化されます。

    精製: 最終生成物は、高純度と収率を確保するために、クロマトグラフィー技術を使用して精製されます。

トラボデノソンの工業的生産方法は、これらの合成ステップの最適化を伴い、スケーラビリティ、費用対効果、および規制基準への適合性を実現する可能性があります .

化学反応の分析

トラボデノソンは、以下を含むいくつかの種類の化学反応を受けます。

    酸化: トラボデノソンは、特にプリン塩基で酸化反応を受け、酸化誘導体の形成につながる可能性があります。

    置換: この化合物は、プリン塩基またはリボース糖の官能基が他の基に置換される置換反応に関与できます。

    加水分解: トラボデノソンは、特に酸性または塩基性条件下で加水分解を受け、グリコシド結合の切断につながる可能性があります。

これらの反応で使用される一般的な試薬や条件には、過酸化水素などの酸化剤、置換反応のための求核剤、加水分解のための酸性または塩基性溶液が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

トラボデノソンは、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

Trabodenoson is unique in its high selectivity for the adenosine A1 receptor, which distinguishes it from other adenosine receptor agonists. Similar compounds include:

Trabodenoson’s unique mechanism of action and high selectivity for the adenosine A1 receptor make it a promising candidate for the treatment of ocular hypertension and primary open-angle glaucoma .

特性

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLVRTWKJDTWQQ-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236139
Record name Trabodenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871108-05-3
Record name Trabodenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trabodenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trabodenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRABODENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trabodenoson
Reactant of Route 2
Trabodenoson
Reactant of Route 3
Reactant of Route 3
Trabodenoson
Reactant of Route 4
Trabodenoson
Reactant of Route 5
Reactant of Route 5
Trabodenoson
Reactant of Route 6
Reactant of Route 6
Trabodenoson
Customer
Q & A

Q1: How does Trabodenoson exert its effects on intraocular pressure (IOP)?

A1: Trabodenoson is a selective adenosine A1 receptor agonist. [] Upon binding to the A1 receptor in the trabecular meshwork (TM), Trabodenoson initiates a cascade of signaling events. This leads to increased expression and activity of matrix metalloproteinase-2 (MMP-2) in TM cells. [] MMP-2 plays a crucial role in extracellular matrix (ECM) turnover within the TM. By increasing MMP-2 activity, Trabodenoson alters the ECM composition, promoting greater aqueous humor outflow through the conventional outflow pathway and consequently reducing IOP. []

Q2: Beyond IOP lowering, what other potential benefits of Trabodenoson have been observed in preclinical models?

A2: In a mouse model of dry eye disease, topical Trabodenoson demonstrated efficacy in improving clinical and histopathological signs. [] It increased tear production, reduced corneal fluorescein staining, reduced immune cell infiltration in the lacrimal gland, and increased the number of mucin-producing conjunctival goblet cells. [] These findings suggest potential anti-inflammatory effects of Trabodenoson through adenosine signaling modulation.

Q3: Does Trabodenoson show any neuroprotective properties?

A3: Preclinical studies in rodent models of anterior ischemic optic neuropathy (NAION) have shown promising neuroprotective effects of topical Trabodenoson. [, ] Treatment with Trabodenoson preserved retinal ganglion cells (RGCs), a population of neurons particularly vulnerable to ischemic damage in NAION. [] This neuroprotective effect was observed alongside increased expression of astrocyte-related neuroprotective responses in the optic nerve head. []

Q4: What is the pharmacokinetic profile of Trabodenoson after topical ocular administration?

A4: Studies in healthy volunteers have demonstrated that Trabodenoson is rapidly absorbed after topical ocular administration, reaching peak concentration (Tmax) in a timeframe of approximately 0.08 to 0.27 hours. [] Elimination is also rapid, with a half-life (t½) ranging from 0.48 to 2.0 hours. [] Systemic exposure appears dose-dependent but plateaus at higher doses (≥2,400 μg per eye), suggesting a potential saturation in absorption. []

Q5: Has Trabodenoson been evaluated in clinical trials for glaucoma?

A5: Yes, Trabodenoson has undergone Phase 2 clinical trials in patients with ocular hypertension or primary open-angle glaucoma (POAG). [] These trials demonstrated that twice-daily topical Trabodenoson, at doses ranging from 50 to 500 mcg, was well-tolerated and produced dose-dependent IOP reductions. [] Notably, the 500 mcg dose showed statistically significant and clinically relevant IOP lowering compared to placebo after 28 days of treatment. []

Q6: What is the current status of Trabodenoson development for glaucoma?

A6: While early clinical trials showed promise, it appears that Trabodenoson's development for glaucoma as a monotherapy might have encountered setbacks. [] The research suggests that the Phase 3 pivotal clinical trials may not have been designed with the optimal dose and regimen, potentially leading to misinterpretation of the complex IOP results from earlier studies. []

Q7: What are the potential future directions for Trabodenoson research and development?

A7: Despite the challenges encountered in Phase 3 trials, Trabodenoson still holds potential for glaucoma management. Future research could focus on:

  • Optimizing Dosing and Regimen: Revisiting the dosing and regimen based on a deeper understanding of its pharmacokinetic and pharmacodynamic properties may be crucial. []
  • Exploring Combination Therapies: Combining Trabodenoson with other IOP-lowering agents, particularly those with different mechanisms of action, could provide additive or synergistic effects. []
  • Investigating Neuroprotective Potential: Further research on Trabodenoson's neuroprotective effects in relevant animal models is warranted. [, ] This could pave the way for exploring its potential as a therapeutic agent for optic neuropathies like glaucoma.
  • Developing Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticles or sustained-release formulations, could enhance Trabodenoson's efficacy, duration of action, and potentially reduce dosing frequency. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。